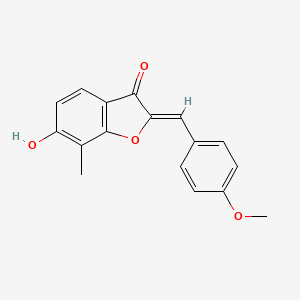

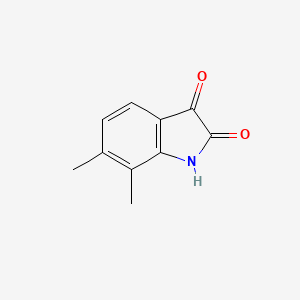

![molecular formula C13H9NO4 B1301204 2-nitro-11H-dibenzo[b,e][1,4]dioxepine CAS No. 102492-62-6](/img/structure/B1301204.png)

2-nitro-11H-dibenzo[b,e][1,4]dioxepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

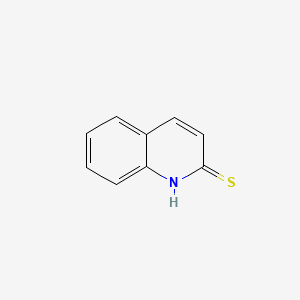

2-nitro-11H-dibenzo[b,e][1,4]dioxepine is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides has been demonstrated, highlighting the method's efficiency in producing these compounds, including variants with the nitro group replaced under the action of O- and S-nucleophiles (Samet et al., 2006). Additionally, recent advances in the synthesis of Dibenzo[b,f][1,4]oxazepine (DBO) derivatives showcase various methods, including cyclocondensation and Ugi four-component reaction followed by intramolecular O-arylation, illustrating the diverse pharmacological activities of DBO derivatives and their growing interest in pharmaceutical research (Zaware & Ohlmeyer, 2015).

Medicinal Chemistry Applications

Compounds containing the dibenzo[b,e]azepine system, such as diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, show potential activity in treating various diseases. A developed synthetic route involves acid-catalyzed intramolecular Friedel-Crafts cyclization, indicating their use as precursors in synthesizing analogs of anti-allergenic, antidepressant, and antihistaminic drugs (Quintero et al., 2016).

Chemical Properties and Reactions

Research into the chemical properties and reactions of related compounds, like 11-R-dibenzo[b,e][1,4]diazepin-1-ones, has shown that these compounds can act as effective and selective fluorescent chemosensors for Cd2+ cations, revealing their utility in detecting specific metal ions (Tolpygin et al., 2012). This highlights the broader applicability of such compounds beyond pharmaceuticals into analytical chemistry.

Safety and Hazards

Propriétés

IUPAC Name |

8-nitro-6H-benzo[b][1,4]benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUILBQMWSCUVNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main focus of the research paper "Synthesis and Acylation of 2-Nitro-11H-dibenzo(b,e)(1,4)dioxepine"?

A1: The research paper focuses on the synthesis and subsequent acylation reactions of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine []. While the abstract does not delve into specific applications, it suggests the study explores the chemical reactivity and potential derivatization of this compound. This information could be valuable for researchers interested in organic synthesis or exploring the potential of this compound as a building block for more complex molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

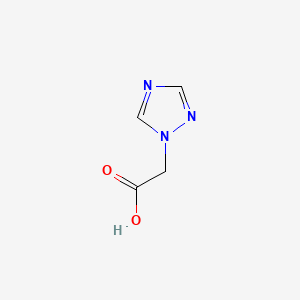

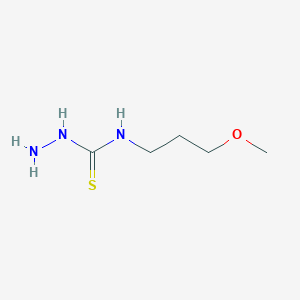

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)

![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)

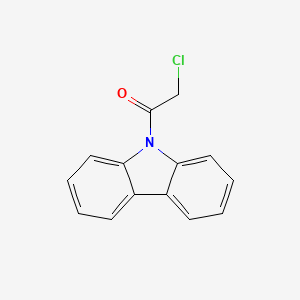

![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)